molecular formula C15H14N2O3 B1392697 3-(Acetylamino)-4-anilinobenzoic acid CAS No. 1243077-94-2

3-(Acetylamino)-4-anilinobenzoic acid

Cat. No. B1392697
M. Wt: 270.28 g/mol
InChI Key: CBMIIHVBLKDQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Acetylamino)-4-anilinobenzoic acid” is a derivative of amino benzoic acid where the amine group is N-acylated . It has a molecular formula of C9H9NO3 and a molecular weight of 179.1727 . It is also known by other names such as N-Acetyl-m-aminobenzoic acid, 3-Acetamidobenzoic acid, m-Acetamidobenzoic acid, Acetyl-m-aminobenzoic acid, m-Acetamino benzoic acid, m-Acetylaminobenzoic acid, Benzoic acid, m-acetamido-, and 3- (Acetylamino)benzoic acid .


Molecular Structure Analysis

The molecular structure of “3-(Acetylamino)-4-anilinobenzoic acid” consists of a benzoic acid core with an acetylamino group at the 3-position . The IUPAC Standard InChIKey for this compound is RGDPZMQZWZMONQ-UHFFFAOYSA-N .

Scientific Research Applications

Influenza Virus Neuraminidase Inhibition

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a derivative of 3-(Acetylamino)-4-anilinobenzoic acid, has been studied as an inhibitor for the influenza virus neuraminidase protein. This molecule forms hydrogen-bonded dimers and its crystal structure is stabilized by intermolecular hydrogen bonding (Jedrzejas et al., 1995). Additionally, similar benzoic acid derivatives have been explored as novel inhibitors of influenza virus sialidases (Howes et al., 1999).

Photosynthesis Inhibition in Spinach Chloroplasts

Acetazolamide, a compound related to 3-(Acetylamino)-4-anilinobenzoic acid, was found to inhibit the photoreduction activities in isolated spinach chloroplasts. This suggests an inhibition mechanism near the water-splitting side of photosystem II (Swader & Jacobson, 1972).

Human Serum Albumin Binding

A study on 4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate, a derivative of 3-(Acetylamino)-4-anilinobenzoic acid, showed significant interaction with human serum albumin (HSA). This research aids in understanding the pharmacokinetic mechanism of such drugs (Karthikeyan et al., 2017).

Interaction with Carbonic Anhydrase

3-(Acetylamino)-4-anilinobenzoic acid derivatives have shown to interact with carbonic anhydrase. Acetazolamide, a closely related compound, demonstrated the necessity of a metal ion at the active site for binding to human carbonic anhydrase (Coleman, 1967).

Antiviral Activity

Optical Spectroscopy and Computational Binding Analysis

The interaction of a thiadiazole derivative related to 3-(Acetylamino)-4-anilinobenzoic acid with calf thymus DNA was investigated using various optical spectroscopy techniques. This research provides insights into the binding mechanisms of such compounds (Karthikeyan et al., 2018).

properties

IUPAC Name

3-acetamido-4-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-14-9-11(15(19)20)7-8-13(14)17-12-5-3-2-4-6-12/h2-9,17H,1H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMIIHVBLKDQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetylamino)-4-anilinobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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